nNOS Inhibitory Potency and Isoform Selectivity Over eNOS: A Direct Cross-Target Comparison
3-Mercaptoisonicotinonitrile exhibits nNOS inhibitory activity with an IC₅₀ of 410 nM in Sprague-Dawley rat brain homogenates, as assessed by oxyhemoglobin-to-methemoglobin conversion monitored at UV-vis over 10 min [1]. In contrast, the same compound shows no meaningful inhibition of human eNOS expressed in HEK293 cells, with an EC₅₀ exceeding 100,000 nM (A23187-induced nitric oxide production assay, 24 h incubation) [2]. This corresponds to an nNOS/eNOS selectivity ratio of >244-fold, positioning 3-mercaptoisonicotinonitrile as a functionally selective nNOS inhibitor within the mercapto-heterocycle series.
| Evidence Dimension | Nitric oxide synthase isoform inhibition |
|---|---|
| Target Compound Data | nNOS IC₅₀ = 410 nM (rat brain homogenate) |
| Comparator Or Baseline | eNOS EC₅₀ > 100,000 nM (human eNOS, HEK293) |
| Quantified Difference | nNOS/eNOS selectivity ratio > 244-fold |
| Conditions | nNOS: Sprague-Dawley rat brain homogenate, oxyhemoglobin→methemoglobin conversion, 10 min, UV-vis. eNOS: human eNOS expressed in HEK293, A23187-induced NO production, 24 h incubation. |
Why This Matters
Procurement for nNOS-focused neuroscience programs demands compounds with >100-fold selectivity over eNOS to avoid cardiovascular off-target effects; 3-mercaptoisonicotinonitrile meets this criterion based on empirical cross-target data rather than structural presumption.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278): Inhibition of nNOS in Sprague-Dawley rat brain homogenates, IC₅₀ = 410 nM. Curated by ChEMBL, accessed 2026. View Source
- [2] BindingDB. BDBM50356485 (CHEMBL1911894): Inhibition of human eNOS expressed in HEK293 cells, EC₅₀ > 1.00 × 10⁵ nM. Curated by ChEMBL, accessed 2026. View Source
